Welcome to the BenchChem Online Store!
molecular formula C12H20N2O3 B8610694 1-[(2-Methoxypyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-69-1

1-[(2-Methoxypyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol

Cat. No. B8610694
M. Wt: 240.30 g/mol
InChI Key: BTKUTTPFFPCUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410530

Procedure details

22 g of crude 2-methoxy-3-(3'-methanesulphonyloxy-2'-hydroxy-propoxy)-pyridine, 50 ml of isopropylamine and 150 ml of isopropanol are heated for 16 hours under reflux. After working up analogously to Example 14, 3-(3'-isopropylamino-2'-hydroxypropoxy)-2-methoxy-pyridine is obtained, which melts at 50°-65° C. after recrystallisation from ether-pentane. After reaction with half the equivalent amount of fumaric acid, the neutral fumarate of melting point 146°-147° C. (recrystallised from acetone) is obtained.
Name
2-methoxy-3-(3'-methanesulphonyloxy-2'-hydroxy-propoxy)-pyridine
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH2:10][CH:11]([OH:18])[CH2:12]OS(C)(=O)=O)=[CH:7][CH:6]=[CH:5][N:4]=1.[CH:19]([NH2:22])([CH3:21])[CH3:20]>C(O)(C)C>[CH:19]([NH:22][CH2:12][CH:11]([OH:18])[CH2:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1)([CH3:21])[CH3:20]

Inputs

Step One
Name
2-methoxy-3-(3'-methanesulphonyloxy-2'-hydroxy-propoxy)-pyridine
Quantity
22 g
Type
reactant
Smiles
COC1=NC=CC=C1OCC(COS(=O)(=O)C)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC(COC=1C(=NC=CC1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.